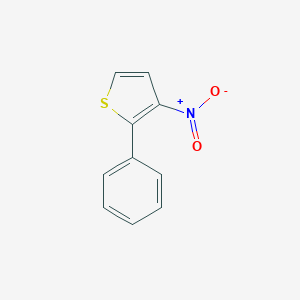

3-Nitro-2-phenylthiophene

描述

3-Nitro-2-phenylthiophene is an organic compound with the molecular formula C10H7NO2S It belongs to the class of nitro-substituted thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-2-phenylthiophene can be achieved through several methods. One common approach involves the nitration of 2-phenylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position of the thiophene ring.

Another method involves the use of iron (III) nitrate nonahydrate as a nitro radical source in radical-mediated nitration reactions . This method offers an alternative route to achieve the desired nitration with potentially milder reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The choice of reagents, reaction temperature, and duration are critical factors in ensuring efficient production.

化学反应分析

Types of Reactions: 3-Nitro-2-phenylthiophene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include palladium on carbon with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3-amino-2-phenylthiophene.

Substitution: Formation of substituted thiophene derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

3-Nitro-2-phenylthiophene serves as a building block for synthesizing more complex molecules. Its derivatives are utilized in the development of advanced materials with specific properties, such as conducting polymers. The compound can undergo various transformations, including:

- Oxidation : Leading to nitroso derivatives.

- Reduction : Producing 3-amino-2-phenylthiophene, which can serve as a precursor for other compounds.

- Substitution reactions : Resulting in various thiophene derivatives depending on the nucleophile used.

Research indicates that this compound exhibits notable biological activities:

- Antibacterial Properties : It effectively inhibits the growth of bacteria such as Escherichia coli and Micrococcus luteus. This has implications for its use in developing antibacterial agents .

- Enzyme Inhibition : Derivatives of this compound have been explored as inhibitors of enzymes like 5-lipoxygenase, which plays a role in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Research has shown that thiophene derivatives can enhance the efficiency of organic solar cells due to their electronic properties. The incorporation of this compound into polymer blends can improve charge transport and light absorption characteristics, thereby increasing overall device performance .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial efficacy of various nitrothiophenes, this compound demonstrated significant inhibition against E. coli and M. luteus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics, highlighting its potential as a novel antibacterial agent.

Case Study 2: Conductive Polymer Development

A recent investigation into the use of this compound in conductive polymers revealed that blending it with polythiophene resulted in enhanced conductivity and stability under thermal stress. This study suggests that such blends could be utilized in developing next-generation electronic devices .

作用机制

The mechanism of action of 3-nitro-2-phenylthiophene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, contributing to the compound’s overall biological activity.

相似化合物的比较

2-Nitrothiophene: Similar structure but lacks the phenyl group, resulting in different chemical and biological properties.

3-Nitrothiophene: Similar nitro substitution but without the phenyl group, affecting its reactivity and applications.

2-Phenylthiophene: Lacks the nitro group, resulting in different chemical behavior and applications.

Uniqueness: 3-Nitro-2-phenylthiophene is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

生物活性

3-Nitro-2-phenylthiophene (C10H7NO2S) is a nitro-substituted thiophene compound with significant potential in biological research and applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Overview

This compound is characterized by its unique structure, which includes both a nitro group and a phenyl group attached to a thiophene ring. This configuration contributes to its diverse biological activities, making it a valuable compound in pharmacological research.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may modulate enzyme activity, signal transduction pathways, and gene expression.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, such as lipoxygenase, which is involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that thiophene derivatives, including this compound, possess significant antimicrobial properties against various pathogens such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly through its action on lipoxygenase pathways. This can be beneficial in treating conditions characterized by chronic inflammation .

- Antitumor Activity : Preliminary studies suggest that derivatives of thiophenes may exhibit antitumor properties, potentially making them candidates for cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound effectively inhibited the growth of E. coli and Micrococcus luteus, showcasing its potential as an antibacterial agent .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | M. luteus | 18 |

| Control (Amoxicillin) | E. coli | 25 |

| Control (Amoxicillin) | M. luteus | 22 |

Case Study 2: Lipoxygenase Inhibition

Another study focused on the inhibitory effects of this compound on lipoxygenase activity. The compound demonstrated significant inhibition at low concentrations, suggesting its potential use in treating inflammatory diseases .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar thiophene derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Nitrothiophene | Lacks the phenyl group | Limited antimicrobial activity |

| 3-Nitrothiophene | Similar nitro substitution | Moderate antimicrobial activity |

| 2-Phenylthiophene | Lacks the nitro group | Minimal biological activity |

常见问题

Basic Questions

Q. What are the established synthetic routes for 3-Nitro-2-phenylthiophene, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Begin with a systematic literature review using databases like SciFinder or Reaxys, combining keywords such as "this compound synthesis," "thiophene derivatives," and "nitration reaction optimization." Cross-reference protocols from crystallography studies of analogous compounds (e.g., nitro-thiophene-quinoxaline hybrids) to identify solvent systems, catalysts (e.g., HNO₃/H₂SO₄ for nitration), and temperature ranges. Optimize yields by varying stoichiometry (e.g., nitro group positioning) and monitoring via TLC or HPLC .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Consult Safety Data Sheets (SDS) for nitro-aromatic compounds, emphasizing PPE (gloves, goggles) and fume hood use. Compare handling protocols with structurally similar nitro-thiophenes or nitrophenols, noting hazards like flammability and reactivity. For waste disposal, follow EPA guidelines for nitro-containing organics, ensuring neutralization before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and nitro group positioning. IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) and C-S bonds (~650 cm⁻¹). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 221). Cross-validate data with NIST Chemistry WebBook entries for nitro-thiophenes to ensure accuracy .

Q. What are the key structural features of this compound, and how do they influence reactivity?

- Methodological Answer : X-ray crystallography (if single crystals are obtainable) reveals planarity of the thiophene ring and nitro group orientation, affecting electron-withdrawing effects. Computational tools like DFT can model steric hindrance from the phenyl group at position 2, predicting regioselectivity in further functionalization (e.g., electrophilic substitution) .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points, solubility) of this compound be resolved?

- Methodological Answer : Reproduce experiments using standardized protocols (e.g., USP methods for melting point determination). Compare data across authoritative sources (NIST, peer-reviewed journals) and validate purity via HPLC (>98%). Solubility discrepancies may arise from polymorphic forms; use XRD to identify crystalline phases .

Q. What computational methods are used to predict the electronic properties of this compound?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps, electrostatic potentials, and nitro group charge distribution. Validate results against experimental UV-Vis spectra (e.g., λmax shifts in different solvents) and compare with studies on analogous thiophene derivatives .

Q. How does the nitro group at position 3 influence the compound’s participation in cross-coupling reactions?

- Methodological Answer : Design Suzuki-Miyaura or Stille coupling experiments using palladium catalysts, tracking reactivity via GC-MS. Compare yields with non-nitrated 2-phenylthiophene controls. The nitro group’s electron-withdrawing nature may deactivate the thiophene ring, requiring optimized ligands (e.g., XPhos) or microwave-assisted heating .

Q. What strategies can address challenges in synthesizing this compound derivatives for optoelectronic applications?

- Methodological Answer : Explore regioselective functionalization (e.g., bromination at position 5) using NBS in DMF. Characterize optoelectronic properties via cyclic voltammetry (redox potentials) and UV-Vis-NIR spectroscopy. Compare charge transport behavior with computational models (e.g., Marcus theory) .

属性

IUPAC Name |

3-nitro-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMYURHNCLKYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596537 | |

| Record name | 3-Nitro-2-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18150-94-2 | |

| Record name | 3-Nitro-2-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。